Cas no 1807080-42-7 (Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate
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- インチ: 1S/C8H6F2N2O5/c1-17-8(14)6-5(7(9)10)3(13)2-4(11-6)12(15)16/h2,7H,1H3,(H,11,13)
- InChIKey: HLXONHCMMNHZKX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=C([N+](=O)[O-])NC=1C(=O)OC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 449
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 101
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027073-250mg |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate |
1807080-42-7 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029027073-500mg |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate |
1807080-42-7 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029027073-1g |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate |
1807080-42-7 | 95% | 1g |
$2,750.25 | 2022-03-31 |
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylateに関する追加情報
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate (CAS No. 1807080-42-7)
Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate, identified by its CAS number 1807080-42-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the difluoromethyl moiety, hydroxyl group, and nitro group in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles of drug candidates. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has become a cornerstone in medicinal chemistry, with numerous successful drugs featuring one or more fluorine substituents. Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate exemplifies the strategic use of fluorine chemistry to optimize drug-like properties.
The nitro group at the 6-position of the pyridine ring adds another layer of complexity to this compound. Nitro groups are well-documented for their role in influencing electronic properties, enabling redox reactions, and serving as probes in biochemical pathways. The combination of a nitro group with a difluoromethyl group in this compound suggests potential applications in designing molecules that can interact with enzymes or receptors in a highly specific manner. Such interactions are crucial for developing drugs with high selectivity and minimal side effects.
The hydroxyl group at the 4-position introduces polarity and hydrogen bonding capabilities to the molecule, which can be exploited to enhance solubility and binding interactions. Hydroxyl-functionalized compounds often exhibit improved bioavailability and pharmacological activity due to their ability to form hydrogen bonds with biological targets. The synergistic effect of these three functional groups—difluoromethyl, hydroxyl, and nitro—makes Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate a promising candidate for further exploration in medicinal chemistry.
In the context of contemporary research, Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate has been investigated for its potential role in addressing various therapeutic challenges. For instance, its structural features align well with the design principles of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The difluoromethyl group is known to improve binding affinity by stabilizing transition states and reducing metabolic vulnerability, while the nitro group can serve as a pharmacophore for selective targeting.
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